molecular formula C8H7F3IN B1403327 2-Iodo-6-methyl-4-(trifluoromethyl)aniline CAS No. 2055274-91-2

2-Iodo-6-methyl-4-(trifluoromethyl)aniline

Cat. No.: B1403327
CAS No.: 2055274-91-2
M. Wt: 301.05 g/mol
InChI Key: OWIAZVCCDRLAAA-UHFFFAOYSA-N
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Description

2-Iodo-6-methyl-4-(trifluoromethyl)aniline is an aromatic amine that features an iodine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methyl-4-(trifluoromethyl)aniline typically involves the iodination of 6-methyl-4-(trifluoromethyl)aniline. One common method is the Sandmeyer reaction, where the aniline derivative is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The nitro group, if present, can be reduced back to the aniline group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Regeneration of the aniline group from nitro derivatives.

Scientific Research Applications

2-Iodo-6-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methyl-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    4-Trifluoromethylaniline: Lacks the iodine and methyl groups, affecting its biological activity and synthetic utility.

    6-Methyl-4-(trifluoromethyl)aniline: Lacks the iodine atom, which influences its reactivity in substitution reactions.

Uniqueness

2-Iodo-6-methyl-4-(trifluoromethyl)aniline is unique due to the combination of the iodine, methyl, and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-iodo-6-methyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3IN/c1-4-2-5(8(9,10)11)3-6(12)7(4)13/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIAZVCCDRLAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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